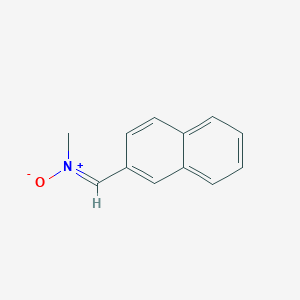

Methanamine, N-(2-naphthalenylmethylene)-, N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methanamine, N-(2-naphthalenylmethylene)-, N-oxide” is a chemical compound with the CAS number 41106-04-1 . It has a molecular weight of 185.22 and a molecular formula of C12H11NO .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 185.22 . The specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Improved Industrial Synthesis of Antidepressant Sertraline

One notable application of a compound similar to the requested "Methanamine, N-(2-naphthalenylmethylene)-, N-oxide" is in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This process utilizes an intermediate that closely resembles the compound , showcasing its significance in the pharmaceutical manufacturing sector. The novel synthesis method is highlighted for its environmental and safety advantages, providing a stereoselective, high-yield approach to producing sertraline hydrochloride with the required purity for pharmaceutical use (Krisztina Vukics et al., 2002).

Catalytic Methanation for Energy Applications

The compound's structural motif is relevant to research in energy conversion processes, such as the catalytic methanation of syngas, which is a critical step in producing clean energy from biomass. Studies in this field focus on the efficiency and environmental impact of these processes, suggesting potential applications of similar compounds in enhancing catalyst performance and sustainability (M. Neubert et al., 2017).

Bone Formation Rate Enhancement

Research into bone disorders has identified compounds with structural similarities to "this compound" as effective in targeting the Wnt beta-catenin signaling pathway. These findings suggest its potential application in developing treatments for bone density-related conditions, demonstrating its therapeutic value (J. Pelletier et al., 2009).

Materials Science and Polymer Chemistry

The compound and its derivatives are integral to the synthesis of naphthalene diimides (NDIs) and related polymers, which have applications ranging from supramolecular chemistry and sensors to photovoltaic devices. These materials are notable for their electronic properties, stability, and potential in renewable energy technologies (M. Kobaisi et al., 2016).

Fuel Cell Technology

In the development of proton-exchange-membrane fuel cells, similar compounds have been utilized to enhance membrane properties for better fuel cell performance. Research in this area focuses on improving water stability, proton conductivity, and operational efficiency of fuel cells, critical for advancing clean energy solutions (B. Einsla et al., 2005).

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-naphthalen-2-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBQOISXVZDXLD-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C\C1=CC2=CC=CC=C2C=C1)/[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)

![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)

![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)

![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)